molecular formula C15H12F4N2O2 B3012142 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 477852-60-1

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B3012142
CAS No.: 477852-60-1
M. Wt: 328.267
InChI Key: LLBGJYALKJLUBD-UHFFFAOYSA-N
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Description

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups. These groups are known for their significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives .

Mechanism of Action

The mechanism of action of 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with its targets is a key factor in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N2O2/c1-21(2)14(23)12-5-8(7-20-12)13(22)10-4-3-9(16)6-11(10)15(17,18)19/h3-7,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBGJYALKJLUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328400
Record name 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477852-60-1
Record name 4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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